Betulin 28-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

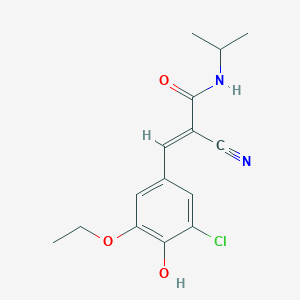

28-Acetylbetulin ist ein Derivat von Betulin, einem natürlich vorkommenden Pentacyclus-Triterpen vom Lupantyp, das in der äußeren Rinde von Birken (Betula-Arten) vorkommt. Betulin und seine Derivate, einschließlich 28-Acetylbetulin, sind für ihre vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bekannt. 28-Acetylbetulin ist insbesondere für seine Rolle als Ausgangssubstanz bei der Synthese verschiedener biologisch aktiver Derivate bekannt .

Wirkmechanismus

Target of Action

28-Acetylbetulin, also known as Betulin 28-acetate, is a derivative of betulin, a lupane-type pentacyclic triterpene It’s known that betulin and its derivatives have been studied for their antitumor, antibacterial, and antiviral activities .

Mode of Action

The mode of action of 28-Acetylbetulin is based on its interaction with key components of signaling pathways associated with proliferation, migration, interleukins, and others

Biochemical Pathways

28-Acetylbetulin affects various biochemical pathways. Its mechanism of action is based on the inhibition of key components of signaling pathways associated with proliferation, migration, interleukins, and others

Pharmacokinetics

It’s known that due to its poor bioavailability, betulin is subjected to chemical modifications, obtaining derivatives with enhanced pharmacological and pharmacokinetic properties .

Result of Action

It’s known that the cytotoxic effects of 28-acetylbetulin have been tested against different cancer cell lines .

Action Environment

It’s known that the method of synthesis and substituents significantly influence the effect on cells .

Biochemische Analyse

Biochemical Properties

28-Acetylbetulin plays a significant role in biochemical reactions. It inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 production by 55.9% and 69.5%, respectively, in RAW 264.7 cells

Cellular Effects

28-Acetylbetulin has been shown to induce cytotoxicity in a variety of cancer cells, including A549, HT-29, and MCF-7 cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 28-Acetylbetulin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 28-Acetylbetulin kann aus Betulin durch ein selektives Acetylierungsverfahren synthetisiert werden. Die primäre Hydroxylgruppe an der C-28-Position von Betulin wird mit Essigsäureanhydrid in Gegenwart von Imidazol als Katalysator in trockenem Chloroform acetyliert. Diese Reaktion liefert 28-Acetylbetulin als Hauptprodukt .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 28-Acetylbetulin nicht umfassend dokumentiert sind, beinhaltet der Prozess im Allgemeinen die Extraktion von Betulin aus Birkenrinde, gefolgt von einer chemischen Modifikation. Die Extraktion erfolgt typischerweise unter Verwendung organischer Lösungsmittel wie Ethanol, Chloroform oder Aceton .

Analyse Chemischer Reaktionen

Reaktionstypen: 28-Acetylbetulin durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Reaktion mit Acrylsäure unter Steglich-Veresterungsbedingungen, um 3-Alkenyl-Betulin-Derivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Veresterung: Acrylsäure, Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in wasserfreiem Dichlormethan.

Substitution: Verschiedene Säuren und Anhydride, abhängig von der gewünschten funktionellen Gruppe.

Wichtigste gebildete Produkte:

3-Alkenyl-Betulin-Derivate: Durch Veresterungsreaktionen gebildet.

3,28-substituierte Betulin-Derivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Medizin: Untersuchung seiner Antikrebs-, entzündungshemmenden und antiviralen Eigenschaften.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und bioaktiver Wirkstoffe.

5. Wirkmechanismus

Der Wirkmechanismus von 28-Acetylbetulin und seinen Derivaten umfasst die Modulation von Schlüsselsignalwegen, die mit Zellproliferation, Apoptose und Entzündung assoziiert sind. Die Verbindung zielt auf verschiedene molekulare Signalwege, einschließlich derer, die Interleukine und andere Zytokine beinhalten, um ihre biologischen Wirkungen auszuüben . Die spezifischen molekularen Ziele und Signalwege können je nach Derivat und biologischem Kontext variieren.

Ähnliche Verbindungen:

Betulin: Die Stammverbindung, von der 28-Acetylbetulin abgeleitet ist.

Betulinsäure: Ein weiteres Derivat von Betulin mit bemerkenswerten Antikrebs-Eigenschaften.

3,28-Diacetylbetulin: Ein Derivat mit Acetylgruppen sowohl an der C-3- als auch an der C-28-Position.

Eindeutigkeit von 28-Acetylbetulin: 28-Acetylbetulin ist einzigartig aufgrund seiner selektiven Acetylierung an der C-28-Position, die eine weitere Funktionalisierung an der C-3-Position ermöglicht. Diese selektive Modifikation erhöht sein Potenzial für die Synthese neuer Derivate mit unterschiedlichen biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Betulin: The parent compound from which 28-acetylbetulin is derived.

Betulinic Acid: Another derivative of betulin with notable anticancer properties.

3,28-Diacetylbetulin: A derivative with acetyl groups at both the C-3 and C-28 positions.

Uniqueness of 28-Acetylbetulin: 28-Acetylbetulin is unique due to its selective acetylation at the C-28 position, which allows for further functionalization at the C-3 position. This selective modification enhances its potential for the synthesis of new derivatives with diverse biological activities .

Eigenschaften

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDHMMQVMNVWPV-VFUWXHBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2788759.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)

![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)

![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)

![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)

![N-{[4-(2-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2788776.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2788777.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2788780.png)